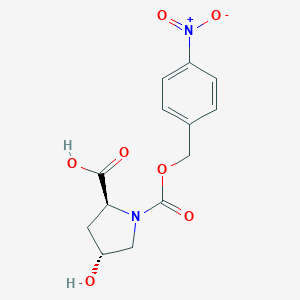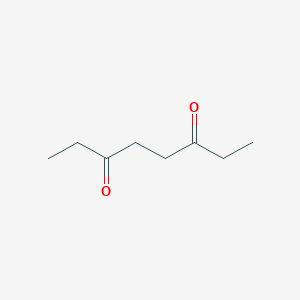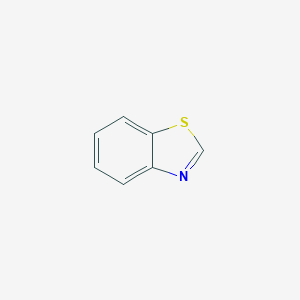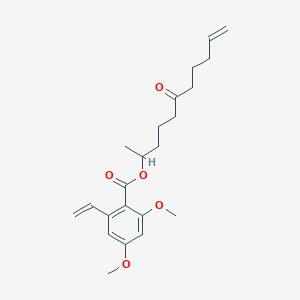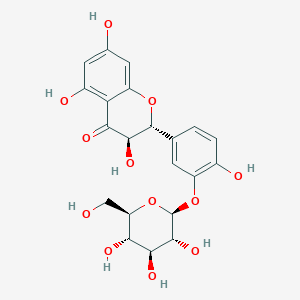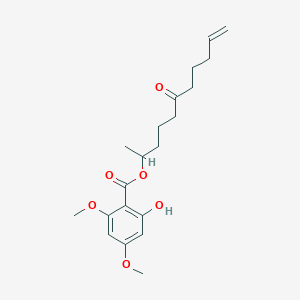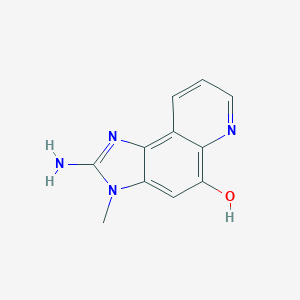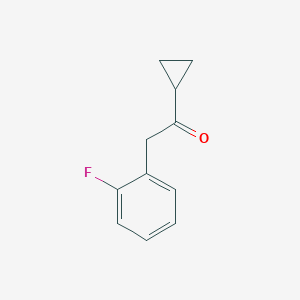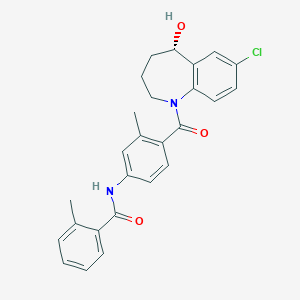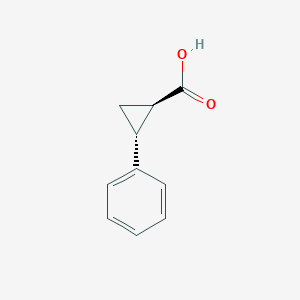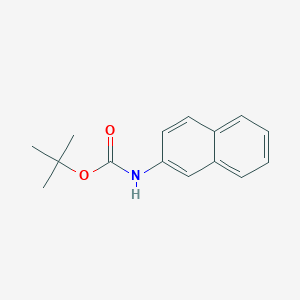
N-Boc-2-Naphthylamin
Übersicht
Beschreibung
N-Boc-2-naphthylamine, also known as tert-butoxycarbonyl-2-naphthylamine, is a chemical compound with the molecular formula C15H17NO2. It is a derivative of 2-naphthylamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
Wissenschaftliche Forschungsanwendungen
N-Boc-2-naphthylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: N-Boc-2-naphthylamine derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
Target of Action
N-Boc-2-naphthylamine is primarily used as a biochemical in the synthesis of biphenyl-carbamate . It is an organic compound that serves as a key intermediate in various organic synthesis processes .
Mode of Action
The mode of action of N-Boc-2-naphthylamine involves its role as a protecting group for amines in organic synthesis . The tert-butoxycarbonyl (Boc) group in N-Boc-2-naphthylamine is widely used for the protection of amine groups due to its extreme stability towards catalytic hydrogenolysis and resistance to basic and nucleophilic conditions . This Boc group can be selectively removed under certain conditions, such as the use of oxalyl chloride in methanol .
Biochemical Pathways
N-Boc-2-naphthylamine is involved in the Friedländer annulation, a chemical reaction used for the synthesis of quinolines . In this process, it can lead to the formation of quinolines and quinoline-2(1H)-ones under basic conditions mediated by urea/KOH . These products have diverse biological properties, making them targets in therapeutic and medicinal research .
Result of Action
The result of N-Boc-2-naphthylamine’s action is the formation of structurally diverse compounds. For instance, it can lead to the synthesis of quinolines and quinoline-2(1H)-ones , which are compounds with potential anti-inflammatory, antimicrobial, antioxidant, or antitumor activity .
Action Environment
The action of N-Boc-2-naphthylamine can be influenced by various environmental factors. For instance, the deprotection of the N-Boc group can be achieved under room temperature conditions . Moreover, the synthesis of quinolines and quinoline-2(1H)-ones from N-Boc-2-naphthylamine derivatives can occur under basic conditions mediated by urea/KOH . Therefore, the reaction conditions, including temperature and pH, can significantly influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Boc-2-naphthylamine can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding N-Boc-2-naphthylamine as the product .
Industrial Production Methods
In an industrial setting, the synthesis of N-Boc-2-naphthylamine may involve similar reaction conditions but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-2-naphthylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: The compound can be reduced to form naphthylamines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with N-Boc-2-naphthylamine under basic conditions to form substituted products.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthylamines
Substitution: Substituted naphthylamines and related derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-1-naphthylamine: Similar structure but with the Boc group on the 1-position of the naphthalene ring.
2-Naphthylamine: The parent compound without the Boc protection.
N-Phenyl-2-naphthylamine: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
N-Boc-2-naphthylamine is unique due to its Boc-protected amino group, which provides stability and selectivity in synthetic reactions. This protection allows for controlled deprotection and subsequent functionalization, making it a versatile intermediate in the synthesis of various complex molecules .
Eigenschaften
IUPAC Name |
tert-butyl N-naphthalen-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFIXUGFEFRFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589432 | |
| Record name | tert-Butyl naphthalen-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454713-45-2 | |
| Record name | tert-Butyl naphthalen-2-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of N-Boc-2-naphthylamine as described in the provided research?
A1: The research primarily focuses on using N-Boc-2-naphthylamine as a building block for synthesizing more complex molecules. Specifically, the paper describes its use in producing acyl derivatives and subsequently transforming those into benzoquinazolines and benzoquinazolinones. [] These heterocyclic compounds are important structural motifs found in various bioactive molecules, making them relevant for medicinal chemistry research.
Q2: How is N-Boc-2-naphthylamine modified to create the acyl derivatives described in the paper?
A2: The researchers utilize the reactivity of lithiated N-Boc naphthylamines. [] They first treat N-Boc-2-naphthylamine with a strong base to deprotonate it and generate the corresponding lithiated species. This nucleophilic species can then react with various electrophiles, including acyl chlorides (like AcCl, PivCl, iPrCOCl), anhydrides (Ac2O), esters (AcOEt), and even Wienreb amides, to yield a diverse range of acyl N-Boc-2-naphthylamine derivatives. This approach showcases the versatility of N-Boc-2-naphthylamine as a starting material in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
